![molecular formula C15H21NOS B12636141 1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one CAS No. 919083-47-9](/img/structure/B12636141.png)
1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a butenone moiety, and a sulfanyl-substituted ethylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted butenone with a sulfanyl-substituted ethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may be conducted in polar or non-polar solvents depending on the specific substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: In biological research, the compound may be used to investigate its effects on cellular processes and pathways. It can be employed in studies related to enzyme inhibition or activation.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it valuable for developing new materials and products.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, while in biological research, it may affect signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Phenylacetone: A related compound with a phenyl group and a ketone moiety. Unlike this compound, phenylacetone lacks the sulfanyl-substituted ethylamine group.
Imidazole Derivatives: Compounds containing an imidazole ring, which may exhibit similar biological activities. the structural differences between imidazole derivatives and this compound result in distinct chemical and biological properties.
Indole Derivatives: Compounds with an indole ring structure. While indole derivatives may share some pharmacological activities, their structural framework differs significantly from that of this compound.
By comparing these compounds, the unique features and potential advantages of this compound can be better understood and appreciated.
Eigenschaften
CAS-Nummer |
919083-47-9 |
|---|---|
Molekularformel |
C15H21NOS |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1-phenyl-3-(2-propan-2-ylsulfanylethylamino)but-2-en-1-one |
InChI |
InChI=1S/C15H21NOS/c1-12(2)18-10-9-16-13(3)11-15(17)14-7-5-4-6-8-14/h4-8,11-12,16H,9-10H2,1-3H3 |
InChI-Schlüssel |
OUDCRLDLGZYBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCNC(=CC(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
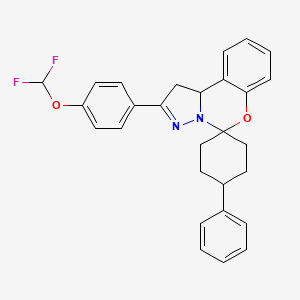
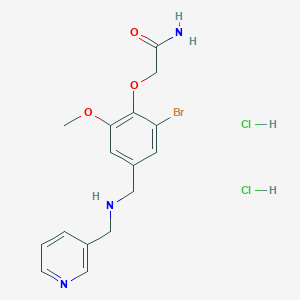
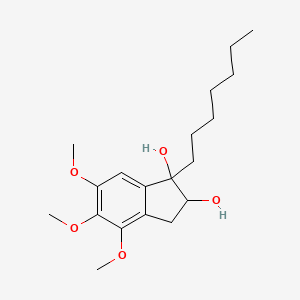
![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
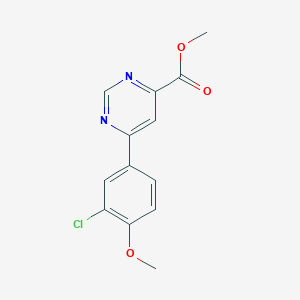
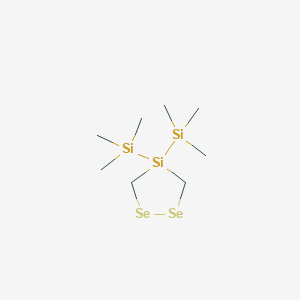
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)

